molecular formula C17H18ClNO6 B1208828 Quincarbate CAS No. 54340-59-9

Quincarbate

Cat. No.: B1208828
CAS No.: 54340-59-9
M. Wt: 367.8 g/mol
InChI Key: AZOPNLGKZVSIIQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Quincarbate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Quincarbate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quincarbate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include the modulation of oxidative stress and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quincarbate is unique due to its fused dioxin-quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 10-chloro-3-(ethoxymethyl)-9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6/c1-3-22-7-9-8-24-16-12(25-9)5-11-13(14(16)18)15(20)10(6-19-11)17(21)23-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPNLGKZVSIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1COC2=C(O1)C=C3C(=C2Cl)C(=O)C(=CN3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023897
Record name Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54340-59-9
Record name Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-1,4-dioxino[2,3-g]quinoline-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54340-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quincarbate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quincarbate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINCARBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40Q9GE876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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